molecular formula C17H28N2O5S B2380066 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1396877-28-3

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2380066
CAS No.: 1396877-28-3
M. Wt: 372.48
InChI Key: LEXZJPYWZZTXCH-UHFFFAOYSA-N
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Description

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the 3,5-dimethoxybenzyl alcohol. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring and dimethoxybenzyl moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3,5-dimethoxybenzyl)oxy)methyl)-2,6-dimethoxyphenol
  • 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol

Uniqueness

Compared to similar compounds, 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the sulfonamide group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5S/c1-18(2)25(20,21)19-7-5-14(6-8-19)12-24-13-15-9-16(22-3)11-17(10-15)23-4/h9-11,14H,5-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZJPYWZZTXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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